molecular formula C10H12N2O4 B2475377 3-Methylamino-4-nitro-benzoic acid ethyl ester CAS No. 1325724-30-8

3-Methylamino-4-nitro-benzoic acid ethyl ester

Cat. No.: B2475377
CAS No.: 1325724-30-8
M. Wt: 224.216
InChI Key: DVNQRFNRVPHKLV-UHFFFAOYSA-N
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Description

3-Methylamino-4-nitro-benzoic acid ethyl ester is a nitro-substituted benzoic acid derivative featuring a methylamino group at position 3 and a nitro group at position 4, esterified with ethanol. These compounds are typically synthesized via nucleophilic substitution or amidation reactions, often involving K₂CO₃ in polar aprotic solvents like DMF, followed by purification via liquid-liquid extraction .

Properties

IUPAC Name

ethyl 3-(methylamino)-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-16-10(13)7-4-5-9(12(14)15)8(6-7)11-2/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNQRFNRVPHKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methylamino-4-nitro-benzoic acid ethyl ester is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C10H12N2O4
  • Molar Mass : 224.22 g/mol
  • Structural Characteristics : The compound features a methylamino group and a nitro group on the benzene ring, which contribute to its reactivity and biological interactions.

The biological activity of 3-Methylamino-4-nitro-benzoic acid ethyl ester is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . This inhibition can lead to reduced tumor growth and metastasis.
  • Signal Transduction Pathways : The compound may modulate pathways associated with cell proliferation and survival, particularly in cancer cells. Research indicates that it can affect the MAPK/ERK pathway, which is crucial for cell division and differentiation .

Biological Activity

Several studies have documented the biological activities of 3-Methylamino-4-nitro-benzoic acid ethyl ester:

  • Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. It has been reported to induce apoptosis in these cells, thereby inhibiting their growth .
  • Anti-inflammatory Properties : The compound also displays anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is significant for conditions where inflammation plays a critical role, such as arthritis .

Case Studies

  • In Vitro Studies :
    • A study investigated the cytotoxic effects of 3-Methylamino-4-nitro-benzoic acid ethyl ester on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (IC50 = 25 µM) .
  • Animal Models :
    • In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Pharmacokinetics

The pharmacokinetic profile of 3-Methylamino-4-nitro-benzoic acid ethyl ester suggests favorable absorption and distribution characteristics:

  • Absorption : Rapidly absorbed following oral administration.
  • Metabolism : Primarily metabolized by hepatic enzymes with potential formation of active metabolites.
  • Excretion : Excreted via renal pathways, with a half-life estimated at approximately 6 hours .

Comparative Analysis

To better understand the unique properties of this compound, it is compared with similar bioactive compounds:

Compound NameBiological ActivityMechanism of Action
3-Methylamino-4-nitro-benzoic acidAnticancer, Anti-inflammatoryEGFR/VEGFR inhibition
4-Amino-3-nitrobenzoic acidCytotoxic against leukemia cellsInduction of apoptosis
Ethyl 4-(methylamino)-3-nitrobenzoateAntimicrobialDisruption of bacterial cell wall synthesis

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference ID
4-(3-Fluoro-benzylamino)-3-nitro-benzoic acid methyl ester 3-Nitro, 4-(3-fluoro-benzylamino) C₁₅H₁₃FN₂O₄ 304.27 Not specified; fluorinated analogs often enhance bioavailability
Ethyl 4-(2-methoxyethylamino)-3-nitrobenzoate 3-Nitro, 4-(2-methoxyethylamino) C₁₂H₁₅N₂O₅ 283.26 Intermediate in drug synthesis; ether-linked substituents improve solubility
Methyl 3-amino-4-butanamido-5-methyl-benzoate 3-Amino, 4-butanamido, 5-methyl C₁₄H₁₉N₂O₃ 263.31 Crystalline solid with intermolecular hydrogen bonding; potential pharmacophore
Ethyl 2-[[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]amino]-3-nitrobenzoate 3-Nitro, 2-(biphenyl-cyano group) C₂₄H₂₀N₃O₄ 414.44 Used in organic synthesis; biphenyl groups enhance π-π stacking in materials science

Key Research Findings and Trends

  • Structural Stability: Crystallographic studies of analogs like methyl 3-amino-4-butanamido-5-methyl-benzoate reveal planar aromatic rings stabilized by N–H⋯O and C–H⋯O hydrogen bonds, critical for solid-state stability .
  • Electrochemical Applications : Ethyl esters (e.g., propionic acid ethyl ester) improve electrolyte capacity in lithium-ion batteries, indicating utility in energy storage .

Q & A

Q. What purification strategies are effective for isolating 3-methylamino-4-nitro-benzoic acid ethyl ester from reaction mixtures?

  • Methodology : Column chromatography using silica gel and a gradient elution system (e.g., hexane:ethyl acetate 4:1 to 1:1) resolves polar impurities. Recrystallization from ethanol or methanol can further enhance purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle and store 3-methylamino-4-nitro-benzoic acid ethyl ester to ensure stability?

  • Methodology : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or nitro-group degradation. Conduct stability assays under varying conditions (pH, temperature) using accelerated stability testing protocols (e.g., ICH Q1A guidelines). Monitor degradation via UV-Vis spectroscopy (λmax_{\text{max}} ~255 nm for nitroaromatics) .

Q. What safety precautions are critical when working with this compound?

  • Methodology : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of dust. In case of skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes. Refer to SDS guidelines for nitroaromatic compounds, which may pose mutagenic risks .

Advanced Research Questions

Q. How can regioselectivity challenges in the nitration and methylation of benzoic acid derivatives be addressed?

  • Methodology : Nitration typically favors the para position due to steric and electronic effects. To achieve 4-nitro substitution, use mixed acid (HNO3_3/H2_2SO4_4) at 0–5°C. Methylamino introduction may require protecting the carboxylic acid group (e.g., esterification first) to direct electrophilic substitution . Computational modeling (DFT) predicts reaction pathways and regioselectivity.

Q. What analytical approaches resolve discrepancies in spectral data interpretation for this compound?

  • Methodology : If NMR signals overlap (e.g., aromatic protons), use 2D techniques like COSY or HSQC to assign peaks. For conflicting mass spectra, employ high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities. Cross-validate with X-ray crystallography if crystalline samples are obtainable .

Q. How does the electronic nature of the nitro and methylamino groups influence the compound’s reactivity in further functionalization?

  • Methodology : The nitro group is electron-withdrawing, activating the ring for nucleophilic aromatic substitution (e.g., replacement with –OH or –SH). The methylamino group, being weakly electron-donating, may direct electrophiles to meta positions. Kinetic studies under varying pH and solvent polarities (e.g., DMSO vs. water) quantify these effects .

Q. What strategies mitigate by-product formation during esterification, such as hydrolysis or transesterification?

  • Methodology : Use anhydrous solvents (e.g., dried ethanol) and molecular sieves to scavenge water. Catalyze with immobilized lipases (e.g., Novozym 435) instead of H2_2SO4_4 for milder conditions. Monitor reaction progress in real-time using in-situ FTIR to detect intermediates .

Q. How can researchers compare the biological or catalytic activity of this compound with structural analogs (e.g., methyl esters or halogenated derivatives)?

  • Methodology : Synthesize analogs (e.g., 3-methylamino-4-nitro-benzoic acid methyl ester) and conduct comparative assays. For biological activity, test against model organisms (e.g., Aedes aegypti larvae) using dose-response curves. For catalytic applications, evaluate esterase-like activity via UV kinetics (hydrolysis of p-nitrophenyl acetate) .

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